2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid
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Overview
Description
2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is an organic compound with the molecular formula C8H14O2S3 It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid typically involves the reaction of 2-(methylsulfanyl)ethanol with 1,3-dithiane-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) are used for esterification or amidation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The sulfur atoms in the dithiane ring may play a crucial role in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)ethanol: A precursor in the synthesis of 2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid.
1,3-dithiane-2-carboxylic acid: Another precursor used in the synthesis.
2-(methylsulfonyl)ethanol: A related compound with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to the presence of both a dithiane ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
2408974-22-9 |
---|---|
Molecular Formula |
C8H14O2S3 |
Molecular Weight |
238.4 |
Purity |
95 |
Origin of Product |
United States |
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